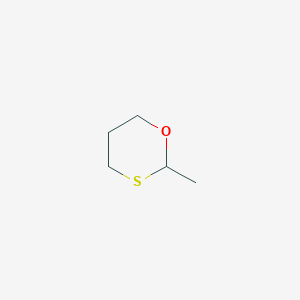

2-Methyl-1,3-oxathiane

Description

Structure

3D Structure

Properties

CAS No. |

19134-37-3 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.2 g/mol |

IUPAC Name |

2-methyl-1,3-oxathiane |

InChI |

InChI=1S/C5H10OS/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 |

InChI Key |

VKZBKCJAWXBYBF-UHFFFAOYSA-N |

SMILES |

CC1OCCCS1 |

Canonical SMILES |

CC1OCCCS1 |

Synonyms |

2-Methyl-1,3-oxathiane |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

General Strategies for 1,3-Oxathiane (B1222684) Ring Formation

The construction of the 1,3-oxathiane ring is most commonly achieved through the condensation of a three-carbon backbone bearing a thiol at one end and a hydroxyl group at the other with a carbonyl compound. clockss.org This approach allows for the introduction of various substituents at the 2-position of the resulting heterocycle.

A prevalent method for synthesizing 1,3-oxathianes is the direct reaction of γ-thioalcohols (3-mercaptoalcohols) with aldehydes or ketones. clockss.org In the context of 2-methyl-1,3-oxathiane, this involves the reaction of 3-mercapto-1-propanol (B27887) with acetaldehyde (B116499). doingsts.com

The condensation reaction between a γ-thioalcohol and a carbonyl compound is typically facilitated by an acid catalyst. beilstein-journals.orgthermofisher.com Various acids can be employed, with para-toluenesulfonic acid (p-TSA) being a common choice. clockss.orggoogle.com For instance, the synthesis of 2-propyl-4-methyl-1,3-oxathiane is achieved by reacting 3-mercapto-1-butanol with butyraldehyde (B50154) in the presence of p-TSA. google.com The reaction mechanism involves the protonation of the carbonyl group by the acid, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the thiol and alcohol functionalities of the γ-thioalcohol. beilstein-journals.org

The choice of solvent can significantly influence the yield of the condensation reaction. clockss.org Reactions are often carried out in solvents like dichloromethane (B109758) or benzene (B151609), which allow for the azeotropic removal of water, driving the equilibrium towards the formation of the 1,3-oxathiane product. clockss.org However, studies have shown that for the condensation of formaldehyde (B43269) with γ-thioalcohols, using water as a solvent with sulfuric acid as the catalyst at room temperature can lead to higher yields (85-92%) compared to methods involving azeotropic distillation in benzene or dichloromethane (14-66% yields). clockss.org

The cyclization of 1,3-mercaptoalcohols with aldehydes is considered one of the most practical routes for the synthesis of 1,3-oxathianes. researchgate.net This method is a direct and efficient way to construct the heterocyclic ring. For example, the reaction of 3-mercaptohexan-1-ol with acetaldehyde is a key step in the synthesis of 2-methyl-4-propyl-1,3-oxathiane (B1203451). doingsts.com

Condensation Reactions of Thioalcohols with Carbonyl Compounds

Enantioselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial, as the biological and sensory properties of chiral molecules can differ significantly between enantiomers. d-nb.info Enantioselective synthesis aims to produce a single enantiomer in high excess.

Asymmetric conjugate addition, also known as Michael addition, is a powerful tool in enantioselective synthesis. nih.govchemrxiv.org This strategy has been successfully employed for the synthesis of chiral precursors to this compound derivatives. A notable example is the synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane. nih.gov The key step in this synthesis is the asymmetric conjugate addition of a thiol to an α,β-unsaturated aldehyde, such as trans-2-hexenal. nih.gov This reaction, often mediated by a chiral organocatalyst like a proline-derivative, establishes the stereocenter at the 3-position of the carbon chain. nih.gov The resulting chiral 3-mercaptoalcohol can then be cyclized with acetaldehyde to yield the desired enantiomerically enriched this compound derivative. nih.gov The best results in one study were achieved with the addition of benzyl (B1604629) thiol to trans-2-hexenal, followed by debenzylation, which afforded (R)-3-mercaptohexan-1-ol with an 84% enantiomeric excess. nih.gov

Green Chemistry Approaches in 1,3-Oxathiane Synthesis

Green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like 1,3-oxathianes. researchgate.netacademie-sciences.fr

Performing reactions without a solvent minimizes waste and can reduce reaction times and energy consumption. google.com The synthesis of spiro 1,3-oxathianes has been achieved efficiently in the solid state at room temperature without any catalyst or solvent. researchgate.net Another green approach involves microwave-assisted, solvent-free conditions for the synthesis of 2-methyl-4-propyl-1,3-oxathiane, which can reduce reaction times from hours to minutes while maintaining high conversion rates of over 90%.

The use of ultrasound irradiation (sonication) can significantly enhance reaction rates and yields in organic synthesis. nih.gov This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation. unito.it While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the methodology has been successfully applied to synthesize related heterocyclic systems. For example, various fullerene-fused 1,4-oxathian-2-ones have been synthesized in high yields (87-96%) in just one hour at room temperature under ultrasonication. researchgate.net Similarly, other complex heterocyclic compounds have been synthesized in high yields and short reaction times using one-pot, multi-component reactions under ultrasonic irradiation. nih.gov These examples demonstrate the potential of ultrasound as a green and efficient method for the synthesis of 1,3-oxathiane derivatives. researchgate.netnih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. academie-sciences.fr The synthesis of 1,3-oxazine derivatives, which are structurally related to 1,3-oxathianes, has been successfully performed in water using a biodegradable catalyst. academie-sciences.fr The condensation of γ-thioalcohols with formaldehyde to produce 1,3-oxathianes has also been shown to give the best results at room temperature using water as a solvent. clockss.org

Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic solvents due to their negligible vapor pressure. nih.gov They can act as both the solvent and the catalyst in chemical reactions. google.com While specific applications to this compound are emerging, ILs have been used to catalyze the synthesis of other heterocyclic compounds under solvent-free conditions, demonstrating their potential utility in this area. google.com The use of aqueous-mixed ionic liquid systems has also been explored, showcasing the versatility of these advanced solvent systems. nih.gov

Advanced Synthetic Transformations Involving this compound Derivatives

Once formed, the 1,3-oxathiane ring can participate in various synthetic transformations, serving as a versatile intermediate in organic synthesis. chemimpex.com Key reactions include modifications at the sulfur atom and the use of the ring to facilitate carbon-carbon bond formation.

Oxidation: The sulfur atom in the 1,3-oxathiane ring is susceptible to oxidation. Using oxidizing agents like hydrogen peroxide, the sulfur can be converted to a sulfoxide (B87167) or further to a sulfone. These oxidized derivatives have different electronic properties and reactivities compared to the parent oxathiane.

Carbon-Carbon Bond Formation: A significant advanced transformation involves the deprotonation of 1,3-oxathiane derivatives to form a carbanion, which can then react with various electrophiles. For instance, 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide has been shown to be a useful synthetic equivalent of a γ-hydroxypropyl anion. researchgate.net This lithiated intermediate reacts with electrophiles like methyl esters to achieve a three-carbon chain elongation, leading to the formation of γ-hydroxy ketones after desulfonation. This strategy has been applied in the synthesis of natural products such as dl-dihydrojasmone. researchgate.net

Synthesis of Spiro-1,3-oxathianes

Spiro-1,3-oxathianes represent a class of compounds where the 1,3-oxathiane ring is linked to another cyclic system through a single shared carbon atom. The synthesis of these structures is commonly achieved through the acid-catalyzed condensation of a γ-thioalcohol with a cyclic ketone. clockss.orgresearchgate.net

Detailed research findings show that spiro-1,3-oxathianes can be obtained in good yields, ranging from 54% to 78%, by reacting variously substituted cyclohexanones with γ-thioalcohols like 3-mercapto-1-propanol or 2,2-dimethyl-3-mercapto-1-propanol. clockss.orgresearchgate.net The reaction typically employs p-toluenesulfonic acid (PTSA) as a catalyst, with benzene or toluene (B28343) serving as the solvent to facilitate the removal of water via azeotropic distillation. clockss.orgresearchgate.net In some cases, syntheses of tetrasubstituted rings have been achieved in high yields (75-82%) through acid catalysis without a solvent. researchgate.net

Table 1: Synthesis of Spiro-1,3-oxathianes

| Reactants | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Substituted Cyclohexanones + 3-mercapto-1-propanol | PTSA | Benzene or Toluene | 54-78% | clockss.org, researchgate.net |

| Substituted Cyclohexanones + 2,2-dimethyl-3-mercapto-1-propanol | PTSA | Benzene or Toluene | 54-78% | clockss.org, researchgate.net |

Formation of Fused Heterocyclic Systems (e.g., Oxathiane–γ-lactams)

A notable application of 1,3-oxathiane chemistry is in the stereoselective synthesis of complex fused heterocyclic systems. rsc.org A key example is the creation of a chiral fused oxathiane-γ-lactam bicyclic system through the rearrangement of thiazolidine (B150603) derivatives. rsc.orgrsc.orgbohrium.com This transformation provides a pathway to novel, multifunctionalized lactams, which are valuable in medicinal chemistry and organic synthesis. rsc.orgbohrium.comresearchgate.net

The process begins with thiazolidine-based alcohols, which can be prepared from the reaction of L-cysteine with carbonyl compounds. rsc.orgresearchgate.net These precursors undergo a ring opening-closure rearrangement under acidic conditions (e.g., using trifluoroacetic acid, TFA) followed by treatment with a base. rsc.org The proposed mechanism for this transformation involves the breaking of the C-2–N bond of the thiazolidine ring. rsc.orgrsc.org This generates a sulfonium (B1226848) ion intermediate, which exists in resonance with a carbenium ion stabilized by the adjacent sulfur atom. rsc.orgrsc.org This carbocation is then intramolecularly trapped by the pendant hydroxyl group, acting as a nucleophile, to form the 1,3-oxathiane ring and yield the final fused bicyclic product. rsc.orgrsc.org The reaction is highly stereoselective, with the stereocenters in the lactam portion remaining unchanged while the configuration at C-2 can be inverted. rsc.org

For instance, a 2-phenyl substituted thiazolidine derivative was shown to rearrange into an enantiopure bicyclic product composed of a γ-lactam and a 1,3-oxathiane ring. rsc.org Similarly, 2,2-disubstituted thiazolidine derivatives, upon deprotection with TFA and subsequent basic workup, also yielded rearranged bicyclic oxathiane products. researchgate.net

Applications in Ramberg-Backlund Rearrangement for Dihydrofuran Synthesis

The Ramberg-Backlund reaction is a powerful tool in organic synthesis for the formation of alkenes from α-halosulfones under basic conditions. organic-chemistry.org This reaction has been explored as a strategic route for the synthesis of dihydrofurans, with alkylated oxathiane S,S-dioxides serving as the key precursors. londonmet.ac.uk

The general mechanism involves the deprotonation of the α-halo sulfone, which then undergoes a slow cyclization to form a transient thiirane (B1199164) dioxide intermediate. organic-chemistry.org This intermediate subsequently extrudes sulfur dioxide (SO₂) to yield the final alkene product. organic-chemistry.org The use of oxathiane S,S-dioxides as substrates directs this rearrangement toward the formation of cyclic ethers like dihydrofurans. londonmet.ac.uk The synthesis of the required alkylated oxathiane S,S-dioxide is a critical prerequisite for this application. londonmet.ac.uk

Alkylation Studies of Oxathiane S,S-Dioxides

The preparation of substrates for the Ramberg-Backlund rearrangement necessitates the alkylation of oxathiane S,S-dioxides. londonmet.ac.uk Studies have investigated the alkylation of the related 1,4-oxathiane (B103149) S,S-dioxide to introduce substituents at the α-position to the sulfone group. londonmet.ac.uk

However, in the 1,3-oxathiane series, the reactivity can be highly dependent on the substitution pattern. Research on 1,3-oxathianes derived from myrtenal (B1677600) has shown that lithiation, a key step for subsequent alkylation, is not always feasible. acs.org Specifically, attempts to lithiate 2-methyl-substituted 1,3-oxathiane were unsuccessful. acs.org In contrast, the corresponding 2-phenyl-substituted and non-substituted 1,3-oxathianes could be successfully lithiated using sec-butyllithium (B1581126) (s-BuLi), leading to the equatorial lithiated derivative. acs.org This highlights a significant difference in reactivity based on the C-2 substituent, impacting the utility of this compound as a substrate for this type of functionalization.

Table 2: Lithiation Attempts on 2-Substituted 1,3-Oxathianes

| 2-Substituent | Reagent | Outcome | Reference |

|---|---|---|---|

| Methyl | s-BuLi | Unsuccessful | acs.org |

| Phenyl | s-BuLi | Successful | acs.org |

Stereochemistry, Conformational Analysis, and Structural Elucidation

Isomeric Forms of 2-Methyl-1,3-oxathiane (cis- and trans-)

The presence of a methyl group at the C2 position, adjacent to both heteroatoms, gives rise to geometric isomerism in substituted 1,3-oxathianes. For instance, in 2-methyl-4-propyl-1,3-oxathiane (B1203451), a derivative of the parent compound, two diastereomers exist: cis and trans. nih.govnist.gov The designation of cis or trans refers to the relative orientation of the substituents on the 1,3-oxathiane (B1222684) ring.

In a study of 2-methyl-4-propyl-1,3-oxathiane found in wine, the cis-isomer was the only detectable geometric form. nih.gov Synthetic preparations, however, often yield a mixture of both cis and trans isomers. sigmaaldrich.comsigmaaldrich.com The differentiation between these isomers is crucial as they can exhibit distinct physical and sensory properties.

Chirality and Enantiomeric Distribution

The introduction of a methyl group at the C2 position renders the this compound molecule chiral, as the C2 carbon becomes a stereocenter. This leads to the existence of enantiomers.

The absolute configuration of chiral centers in 1,3-oxathiane derivatives is determined using Cahn-Ingold-Prelog priority rules. For molecules with multiple stereocenters, such as cis-2-methyl-4-propyl-1,3-oxathiane, specific configurations like (2R,4S) and (2S,4R) are assigned to its enantiomers. nih.gov The chirality and absolute configuration of such compounds can be determined through techniques like chiral gas chromatography-mass spectrometry, often by comparing with synthesized standards of known configuration. nih.gov Studies on the related (R)-6-methyl-1,3-oxathiane moiety have shown its utility as a chiral auxiliary in stereocontrolled synthesis, highlighting the importance of its defined stereochemistry. nih.gov

The distribution of enantiomers can vary significantly between natural and synthetic sources. In nature, enzymatic processes often lead to the production of a single enantiomer or a mixture with a high enantiomeric excess. In contrast, synthetic methods typically produce racemic mixtures (a 1:1 ratio of enantiomers) unless chiral-specific techniques are employed.

Research on cis-2-methyl-4-propyl-1,3-oxathiane, a key aroma compound in yellow passion fruit, revealed a strong preference for the 4S-configured enantiomers. acs.org Similarly, analysis of this compound in various wines showed varying concentrations of the (2R,4S) and (2S,4R) enantiomers, with a strong positive correlation observed between the precursor (3S)-3-sulfanylhexan-1-ol and the resulting (2R,4S)-2-MPO enantiomer. nih.govresearchgate.net

| Enantiomer of cis-2-Methyl-4-propyl-1,3-oxathiane | Natural Source | Concentration / Distribution | Reference |

|---|---|---|---|

| (2R,4S)-2-MPO | Wine | Undetected to 250 ng/L | nih.gov |

| (2S,4R)-2-MPO | Wine | Undetected to 303 ng/L | nih.gov |

| 4S-configured oxathianes | Yellow Passion Fruit | Detected with high enantiomeric purity (0.5 to 18 ppb) | acs.org |

Conformational Preferences of the 1,3-Oxathiane Ring System

The 1,3-oxathiane ring is not planar and adopts several conformations to minimize steric and torsional strain. The presence of two different heteroatoms (oxygen and sulfur) with different bond lengths (C-S > C-O) and electronic properties leads to a unique conformational landscape compared to cyclohexane (B81311) or 1,3-dioxane (B1201747). clockss.org

The most stable conformation for the 1,3-oxathiane ring is the chair form. researchgate.net X-ray crystallographic analysis of 1,3-oxathiane nucleoside analogues confirms a perfect chair conformation in the solid state. researchgate.net However, the ring possesses significant flexibility and can also exist in higher-energy twist (or twist-boat) conformations. clockss.orgresearchgate.net The energy difference between the chair and twist forms is a key parameter in understanding the ring's dynamics. The interconversion between degenerate chair conformers can proceed through multiple pathways involving these flexible twist forms. researchgate.net

Studies on substituted 1,3-oxathianes have been conducted to determine the thermodynamic parameters for the chair-to-twist equilibrium. For r-2-tert-butyl-2,trans-6-dimethyl-1,3-oxathiane, the equilibrium between the single chair conformation and the twist conformations was quantified. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Chair-Twist Enthalpy Difference (ΔH°) | -13.24 ± 0.44 kJ mol⁻¹ | acs.org |

| Chair-Twist Entropy Difference (ΔS°) | -10.73 ± 0.48 J mol⁻¹ °K⁻¹ | acs.org |

| Gibbs Free Energy Difference (ΔG° at 298 K) | -10.021 ± 0.121 kJ mol⁻¹ | acs.org |

Data for the equilibrium between the chair conformation of r-2-tert-butyl-2,cis-6-dimethyl-1,3-oxathiane and the twist conformations of r-2-tert-butyl-2,trans-6-dimethyl-1,3-oxathiane.

The conformational behavior of the 1,3-oxathiane ring can be described as flexible, semi-flexible, or anancomeric, largely depending on the substitution pattern. ubbcluj.ro

Flexible structures exhibit a rapid interconversion between different chair and twist conformations at room temperature. researchgate.netresearchgate.net

Semi-flexible structures can occur in spiranic compounds where one ring is conformationally locked (anancomeric) while the other remains flexible. ubbcluj.ro

Anancomeric structures (or conformationally biased structures) have their conformational equilibrium shifted almost exclusively to one conformer. This is typically caused by bulky substituents that create a high energy barrier for ring inversion, effectively locking the ring in a single, preferred conformation. researchgate.netlew.ro For example, 1,3-oxathianes with syn-axial methyl-methyl interactions at the 2,4- or 2,6-positions tend to exist almost entirely in twist forms to avoid these severe steric clashes. researchgate.net

Influence of Alkyl Substituents on Conformational Equilibrium

The 1,3-oxathiane ring predominantly adopts a chair conformation, which is slightly distorted due to the different covalent radii of the oxygen and sulfur atoms and the varying lengths of the C-O (approx. 1.42 Å) and C-S (approx. 1.81 Å) bonds. clockss.org The introduction of alkyl substituents, such as a methyl group, significantly influences the ring's conformational equilibrium. Generally, substituents prefer to occupy the equatorial position to minimize steric strain. researchgate.net

The conformational preferences of these substituents are quantified by their conformational free energy values (A-values), which represent the energy difference between the axial and equatorial conformers. These values are often determined through chemical equilibration of diastereoisomers, typically under acidic catalysis. researchgate.net For the 1,3-oxathiane ring, the conformational energies for various alkyl groups have been determined and compared with those in related heterocyclic systems like 1,3-dioxanes and 1,3-dithianes.

Research has established A-values for methyl groups at various positions around the 1,3-oxathiane ring, highlighting the energetic penalty of placing a methyl group in an axial orientation.

Table 1: Conformational Energies (A-values) for Methyl Groups in 1,3-Oxathiane and Related Heterocycles

| Position of Methyl Group | Heterocycle | Conformational Energy (A-value) in kcal/mol |

| 2 | 1,3-Oxathiane | Value not explicitly found in provided search results |

| 4 | 1,3-Oxathiane | Value not explicitly found in provided search results |

| 5 | 1,3-Oxathiane | 0.9 - 1.0 |

| 6 | 1,3-Oxathiane | Value not explicitly found in provided search results |

| 2 | 1,3-Dioxane | 3.8 - 3.9 |

The conformational equilibrium is shifted toward the conformer that minimizes steric interactions. In 2-substituted-1,3-oxathianes, the substituent generally shows a strong preference for the equatorial position. researchgate.net

Ring-Chain Tautomerism in 1,3-Oxathiane Heterocycles

A significant characteristic of 1,3-oxathiane heterocycles is their participation in ring-chain tautomerism. researchgate.netresearchgate.net This is a reversible process where the cyclic 1,3-oxathiane structure exists in equilibrium with its open-chain (acyclic) tautomer, which is a γ-thioalcohol derivative with a carbonyl group. ubbcluj.roresearchgate.net This dynamic equilibrium is a key feature of the chemistry of many six-membered heterocycles, including 1,3-oxathianes. researchgate.netresearchgate.net The position of this equilibrium can be influenced by factors such as the nature of substituents on the ring and the solvent. clockss.orgresearchgate.net

Identification of Tautomeric Forms

The primary method for the identification and study of ring-chain tautomeric equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net In solution, if both the cyclic and acyclic forms are present in significant amounts, NMR spectra will show distinct sets of signals corresponding to each tautomer. researchgate.net By integrating the signals for the protons or carbons specific to the ring and chain forms, the ratio between the two tautomers can be determined. researchgate.net This allows for a quantitative analysis of the equilibrium.

Mechanisms of Tautomeric Interconversion

The interconversion between the cyclic and acyclic forms is a dynamic process that allows for the equilibration of diastereomers. For instance, the isomerization between cis and trans isomers of a substituted 1,3-oxathiane proceeds through this tautomeric mechanism. ubbcluj.ro The process involves the opening of the heterocyclic ring to form the open-chain aldehyde or ketone intermediate, followed by the re-closure of the ring. ubbcluj.ro

The mechanism can be described as follows:

Ring Opening: The reaction is often facilitated by an acid catalyst. The oxygen or sulfur atom in the ring is protonated, which weakens the C2-heteroatom bond and facilitates the cleavage of the ring, leading to the formation of a transient carbocation or a related intermediate. This intermediate then resolves into the stable open-chain hydroxy- or mercapto-aldehyde/ketone.

Re-closure: The acyclic tautomer can then re-cyclize. The nucleophilic hydroxyl or thiol group attacks the carbonyl carbon. This re-closure can occur from either face of the carbonyl group, allowing for the formation of a different diastereomer.

This equilibration through a common acyclic intermediate is the fundamental mechanism that allows, for example, a less stable diastereomer to convert into a more thermodynamically stable one over time. ubbcluj.ro

Spectroscopic and Analytical Characterization Methodologies

Advanced Chromatographic Techniques

Chromatographic methods are paramount for the separation, identification, and quantification of 2-Methyl-1,3-oxathiane from various sample types. Gas chromatography, in particular, coupled with mass spectrometry, offers the requisite resolving power and specificity for analyzing this volatile compound.

Gas chromatography-mass spectrometry (GC-MS) stands as a fundamental and widely utilized technique for the analysis of this compound. In this method, the volatile components of a sample are separated in a gas chromatograph before being introduced into a mass spectrometer. The mass spectrometer then ionizes the separated compounds, and the resulting fragments are detected, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

The compound can be identified by comparing its mass spectrum and retention time with that of a pure standard. For instance, in an analysis of essential oils, this compound was identified using GC-MS, demonstrating the technique's efficacy in complex mixtures. Quantitative analysis is also achievable with GC-MS, typically by creating a calibration curve from standards of known concentrations.

To enhance the detection of trace amounts of this compound in complex samples like wine, a pre-concentration step is often necessary. Headspace–solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for this purpose. nih.gov In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is subsequently inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation and analysis by MS.

The choice of fiber coating is critical for the selective extraction of target analytes. For volatile sulfur compounds, coatings such as carboxen/polydimethylsiloxane (CAR/PDMS) have proven effective. nih.gov The optimization of extraction parameters, including temperature and time, is crucial for achieving high sensitivity. This method has been successfully applied to the analysis of passion fruit wines, where HS-SPME was used to extract volatile compounds prior to GC-MS analysis.

For accurate quantification, especially in complex matrices where matrix effects can interfere with the analytical signal, stable isotope dilution assay (SIDA) is the gold standard. nih.gov This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., deuterated this compound) to the sample as an internal standard. Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis.

The quantification is based on the ratio of the response of the native analyte to the isotopically labeled internal standard. This approach effectively compensates for any losses during sample workup and for variations in instrument response, leading to highly accurate and precise results. A stable isotope dilution assay employing HS-SPME with chiral GC-MS has been developed and validated for the quantification of the enantiomers of cis-2-methyl-4-propyl-1,3-oxathiane in wine. nih.gov

Multidimensional gas chromatography (MDGC) is a powerful technique used to separate highly complex mixtures that cannot be resolved by a single chromatographic column. In MDGC, selected fractions from a primary column are transferred to one or more secondary columns with different stationary phases for further separation. This "heart-cutting" process allows for the isolation of target compounds from co-eluting matrix components.

While specific applications of MDGC for the enantiomeric separation of this compound are not extensively documented in publicly available literature, the technique is well-suited for such challenging separations. Heart-cutting MDGC coupled to mass spectrometry and olfactometry has been effectively used for the qualitative screening of odorous volatile thiols in wine. acs.org This demonstrates the potential of MDGC to resolve the enantiomers of chiral sulfur compounds like this compound, which is crucial as different enantiomers can possess distinct sensory properties.

As this compound can exist as stereoisomers, determining the enantiomeric purity is often of significant interest, particularly in flavor and fragrance chemistry. Chiral gas chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation.

Interactive Data Table: Chromatographic Methods for this compound Analysis

| Technique | Purpose | Key Features |

| GC-MS | Identification and Quantification | Provides mass spectrum for identification and allows for quantification using calibration curves. |

| HS-SPME-GC-MS | Trace Analysis | Enhances sensitivity through pre-concentration of volatile analytes from the sample headspace. |

| SIDA | Accurate Quantification | Uses isotopically labeled internal standards to correct for matrix effects and sample loss. |

| MDGC | High-Resolution Separation | Employs multiple columns with different selectivities to separate complex mixtures. |

| Chiral GC-MS | Enantiomeric Purity | Utilizes a chiral stationary phase to separate and quantify individual enantiomers. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule, as well as its stereochemistry. Both ¹H NMR and ¹³C NMR are employed to characterize 1,3-oxathiane (B1222684) derivatives.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the chemical shifts of the methyl group protons and the protons on the oxathiane ring would be characteristic. For instance, in the related compound 2-methyl-4-propyl-1,3-oxathiane-3-oxide, the methyl group protons appear as a doublet at 1.68 ppm, and the ring protons exhibit complex multiplets.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. A review on 1,3-oxathiane derivatives discusses the use of proton-coupled ¹³C NMR spectra to study stereochemical effects. clockss.org While detailed, publicly available ¹H and ¹³C NMR spectra specifically for this compound are not readily found, the analysis of related structures provides a strong indication of the expected spectral features. NMR is also crucial for confirming the stereochemistry of these compounds, often in conjunction with other techniques like X-ray crystallography for crystalline samples.

Proton NMR (¹H NMR) for Structural and Stereochemical Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of this compound. The chemical shifts (δ) and coupling constants (J) of the protons provide detailed information about their chemical environment and spatial relationships.

In the 1,3-oxathiane ring, the protons are situated in distinct environments due to the presence of two different heteroatoms, oxygen and sulfur. This asymmetry influences the chemical shifts of adjacent protons. Generally, protons closer to the oxygen atom are more deshielded and appear at a lower field compared to those closer to the sulfur atom.

Studies on various substituted 1,3-oxathianes have established that the ring predominantly adopts a chair conformation. researchgate.net In this compound, the methyl group at the C2 position can exist in either an axial or equatorial orientation. The analysis of vicinal coupling constants (³JHH) between protons on adjacent carbons helps in confirming this chair geometry. For instance, a large coupling constant (typically 11-13 Hz) between two protons indicates a trans-diaxial relationship, which is characteristic of a chair form. cdnsciencepub.com

The stereochemistry at the C2 position significantly affects the signals of the ring protons. For example, in related compounds like (+)-4-alkoxyphenyl 4-[5-(2-methylbutyl)-1,3-oxathian-2-yl]benzoates, the C2 proton signal for the trans and cis isomers are separated by a chemical shift of about 0.05 ppm. oup.com This highlights the sensitivity of ¹H NMR to the stereochemical details of the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in elucidating the carbon framework of this compound. The molecule contains five distinct carbon atoms, and due to its asymmetry, each is expected to produce a separate signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by the neighboring heteroatoms. The C2 carbon, being bonded to both oxygen and sulfur, appears at a characteristic chemical shift. The C6 carbon, adjacent to the oxygen atom, is typically found at a lower field (more deshielded) than the C4 carbon, which is adjacent to the sulfur atom. The C5 carbon, a methylene (B1212753) group situated between two other carbons, has its own distinct resonance. The methyl group carbon at C2 also gives a characteristic signal in the upfield region of the spectrum.

While specific data for this compound is not detailed in the provided search results, data for the parent 1,3-oxathiane and its substituted derivatives offer valuable insights. For the parent 1,3-oxathiane, the reported ¹³C NMR chemical shifts are approximately 72.0 ppm (C2), 27.1 ppm (C4), 27.5 ppm (C5), and 69.7 ppm (C6). clockss.org Introducing a methyl group at the C2 position would shift the C2 signal downfield and also influence the shifts of the other ring carbons (α, β, and γ effects). For example, in cis-2,5-dimethyl-1,3-oxathiane, the C2 signal is at 78.4 ppm. clockss.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for 1,3-Oxathiane Derivatives

| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

|---|---|---|---|---|

| 1,3-Oxathiane clockss.org | 72.0 | 27.1 | 27.5 | 69.7 |

| cis-2,5-Dimethyl-1,3-oxathiane clockss.org | 78.4 | 29.7 | 34.0 | 73.9 |

| trans-2,5-Dimethyl-1,3-oxathiane clockss.org | 78.9 | 26.4 | 35.0 | 75.6 |

Applications in Conformational Investigations

NMR spectroscopy is a cornerstone for investigating the conformational dynamics of this compound. The molecule predominantly exists in a chair conformation, and NMR techniques allow for the determination of the conformational preference of the methyl group at the C2 position. researchgate.netclockss.org

The conformational equilibrium is typically shifted towards the conformer where the methyl group occupies the equatorial position to minimize steric strain. researchgate.net The conformational free energy (A-value) for a 2-methyl group in the 1,3-oxathiane ring is higher than the average of the A-values in the corresponding 1,3-dioxane (B1201747) and 1,3-dithiane (B146892) systems, indicating a strong preference for the equatorial orientation. clockss.org This preference can be quantified by analyzing coupling constants and through low-temperature NMR studies, where the interconversion between chair forms can be slowed or "frozen out," allowing for the observation of individual conformers.

In some instances, such as in 1,3-oxathianes with syn-axial 2,4- or 2,6-methyl-methyl interactions, the molecule may adopt a twist-boat conformation to alleviate severe steric hindrance. researchgate.net However, for a simple 2-methyl substituted 1,3-oxathiane, the chair form with an equatorial methyl group is the most stable and predominant conformation.

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass spectrometry provides a molecular fingerprint of this compound by determining its molecular weight and revealing characteristic fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound (molecular weight: 118.20 g/mol ) is a key analytical signature. nih.gov

A prominent feature in the mass spectrum is the fragmentation of the molecular ion (M⁺˙). A significant fragmentation pathway involves the loss of the methyl group (CH₃) from the C2 position, resulting in a high-intensity [M-CH₃]⁺ ion at a mass-to-charge ratio (m/z) of 103. aip.org This fragmentation is stabilized by the resulting sulfonium (B1226848) ion. aip.org The mass spectrum also shows other characteristic fragments arising from the cleavage of the oxathiane ring. The base peak, or the most intense peak in the spectrum, for this compound is observed at m/z 46. nih.gov The fragmentation patterns of 1,3-oxathianes are noted to be different from those of 1,3-dioxanes but share similarities with 1,3-oxathiolanes, with sulfur-containing fragments often being the most intense due to the stabilization of the positive charge by the sulfur atom.

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and torsional angles.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the molecular and electronic structure of 2-Methyl-1,3-oxathiane. These methods provide a foundational understanding of the molecule's geometry, stability, and electron distribution.

Ab Initio Molecular Orbital Theory (e.g., G2(MP2), G3 levels)

Ab initio molecular orbital theories, such as the Gaussian-2 (G2) and Gaussian-3 (G3) theories and their variants like G2(MP2), are high-level computational methods used to obtain accurate thermochemical data. While specific G2 or G3 studies on this compound are not extensively documented in readily available literature, these methods have been successfully applied to related chalcogen-containing heterocyclic compounds. ut.ac.ir For instance, such calculations on similar molecules have been used to determine precise enthalpies and free energies of formation. ut.ac.ir These methods account for electron correlation through techniques like Møller-Plesset perturbation theory (MP2), providing a high degree of accuracy. For the parent compound, 1,3-oxathiane (B1222684), ab initio methods such as Hartree-Fock (HF) with a 6-31G(d) basis set and MP2 have been employed to investigate its conformational pathways. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Energy

Density Functional Theory (DFT) has become a widely used method for the geometry optimization and energy calculation of medium-sized organic molecules like this compound due to its balance of computational cost and accuracy. DFT methods, particularly with hybrid functionals like B3LYP, are effective in predicting molecular geometries and relative energies of different conformers. tandfonline.commdpi.com For related 1,3-oxathiane S-oxides and other analogues, full optimization at the B3LYP/6–311 + G** and HF/6–311 + G** levels of theory has been performed to investigate their conformational and structural properties. tandfonline.comresearchgate.net These calculations help in understanding stereoelectronic interactions, such as the anomeric effect, which are crucial in determining the conformational preferences of the molecule. tandfonline.com

Conformational Analysis using Computational Methods

The 1,3-oxathiane ring is conformationally flexible and can adopt several non-planar structures. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers and the energy barriers between them.

Calculation of Relative Energies of Conformers (Chair, Half-Chair, Sofa, Twist, Boat)

The most stable conformation for the 1,3-oxathiane ring is generally the chair form. clockss.org However, other conformers such as twist and boat forms also exist as local minima on the potential energy surface. researchgate.net The presence of the methyl group at the C2 position in this compound introduces two possible chair conformers: one with the methyl group in an axial position and another with it in an equatorial position.

Computational studies on the parent 1,3-oxathiane have identified the chair conformer as the global minimum. researchgate.net The twist forms are higher in energy. A computer simulation of the conformational isomerization of the 1,3-oxathiane molecule revealed eight minimum points on the potential energy surface, which correspond to the chair conformers and enantiomeric pairs of twist forms. researchgate.net The relative energies of various conformers of the parent 1,3-oxathiane, calculated using ab initio methods, provide a baseline for understanding the conformational landscape of its derivatives.

Table 1: Calculated Relative Energies of 1,3-Oxathiane Conformers

| Conformer | Relative Energy (kcal/mol) - HF/6-31G(d) | Relative Energy (kcal/mol) - MP2/6-31G(d)//HF/6-31G(d) |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 1,4-Twist | 6.23 | 5.83 |

| 3,6-Twist | 6.30 | 5.92 |

Data sourced from Kuznetsov, 2012. researchgate.net

For this compound, the equatorial conformer is generally favored over the axial conformer due to steric hindrance. The conformational energy (A-value) for a methyl group at the 2-position of the 1,3-oxathiane ring has been reported to be approximately 13.6 kJ/mol (about 3.25 kcal/mol). clockss.org This value represents the energy difference between the axial and equatorial conformers of the 2-methyl derivative.

Barrier Heights for Conformational Interconversions

The interconversion between different conformers proceeds through transition states, which correspond to saddle points on the potential energy surface. For 1,3-oxathiane, the interconversion between the two enantiomeric chair forms can occur through several pathways involving flexible forms like boat and twist conformers. researchgate.net

The transition states identified for the parent 1,3-oxathiane include various modifications of the half-chair and boat conformations. researchgate.net The energy barriers for these interconversions are crucial for understanding the dynamic behavior of the molecule.

Table 2: Calculated Activation Barriers for Conformational Interconversion of 1,3-Oxathiane

| Interconversion Pathway | Transition State | Activation Barrier (kcal/mol) - HF/6-31G(d) | Activation Barrier (kcal/mol) - MP2/6-31G(d)//HF/6-31G(d) |

|---|---|---|---|

| Chair → 3,6-Twist | Half-Chair (TS-1) | 10.33 | 9.94 |

| 1,4-Twist → 3,6-Twist | Boat (TS-2) | 0.41 | 0.38 |

| Chair → Chair (inversion) | Boat (TS-3) | 10.61 | 10.22 |

Data sourced from Kuznetsov, 2012. researchgate.net

The presence of the 2-methyl group is expected to influence these barrier heights. For instance, the chair-to-chair inversion barrier might be altered due to the steric interactions of the methyl group in the transition states.

Spectroscopic Parameter Prediction and Correlation

Computational methods are also employed to predict spectroscopic parameters, which can then be correlated with experimental data to confirm structural assignments. For instance, DFT-based simulations can be used to predict NMR chemical shifts (¹H and ¹³C). By comparing the calculated chemical shifts for different conformers with experimental spectra, it is possible to determine the predominant conformation in solution. This approach has been successfully applied to other 1,3-oxathiane derivatives to verify stereochemistry and the positions of substituents. The correlation between experimental and theoretically predicted spectroscopic data provides a powerful tool for the detailed structural elucidation of complex molecules like this compound.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become an invaluable tool for structural elucidation. For 1,3-oxathiane derivatives, Density Functional Theory (DFT) is a common and effective approach. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) method are frequently employed to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov

The choice of functional and basis set is critical for accuracy. Studies on similar heterocyclic systems have benchmarked various combinations, often finding that hybrid functionals (e.g., B3LYP, PBE1PBE) paired with Pople-style (e.g., 6-31G*, 6-311+G**) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) provide reliable results at a reasonable computational cost. nih.govnih.gov Recent advancements using Graph Neural Networks (GNNs) have also shown promise in achieving low mean absolute errors (MAEs) for ¹H and ¹³C chemical shift predictions. arxiv.org For this compound, these calculations can predict the chemical shifts for each proton and carbon atom in its various conformations (e.g., chair with axial or equatorial methyl group), aiding in the assignment of experimental spectra.

Correlation with Experimental Data

A key validation of computational methods is the correlation of predicted NMR data with experimental measurements. For 1,3-oxathianes, computational studies have shown good agreement with experimental ¹³C NMR and ¹H NMR data. clockss.orgacs.org For instance, one-bond carbon-proton coupling constants (¹JCH) calculated for the parent 1,3-oxathiane ring were found to be in good agreement with experimentally obtained values, although some discrepancies were noted, such as a predicted "reversed" Perlin effect at C5 that was not observed experimentally. clockss.org

The Perlin effect describes the observation that an axial proton often has a larger ¹JCH coupling constant than its equatorial counterpart. In the 1,3-oxathiane ring, a normal Perlin effect is observed at C6, while a reverse effect is seen at C4 (adjacent to sulfur). clockss.org At C2, where the methyl group resides in this compound, the two effects tend to balance out. clockss.org Comparing the calculated shifts of the cis and trans isomers of substituted oxathianes with their known experimental spectra allows for unambiguous stereochemical assignment. Linear correlation plots between experimental and calculated shifts for similar organosulfur compounds often yield high coefficients of determination (R²), underscoring the predictive power of the theoretical models. nih.gov

| Compound | C2 | C4 | C5 | C6 |

|---|---|---|---|---|

| 1,3-Oxathiane | 72.2 | 31.7 | 27.1 | 68.1 |

| cis-4,6-Dimethyl-1,3-oxathiane | 72.1 | 36.8 | 35.5 | 73.9 |

| 2-t-Butyl-1,3-oxathiane | 94.7 | 30.7 | 26.2 | 67.5 |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgkahedu.edu.in The HOMO is the most available electron-donating orbital (nucleophilic), while the LUMO is the most available electron-accepting orbital (electrophilic). libretexts.org

In this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the sulfur and oxygen atoms. The LUMO is typically an antibonding σ* orbital associated with the C-S or C-O bonds. nih.govresearchgate.net The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov FMO analysis can predict the most likely sites for electrophilic attack (at the electron-rich heteroatoms) and nucleophilic attack (at carbon atoms, particularly C2, which is bonded to two heteroatoms). researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. scienceopen.com This map is crucial for identifying reactive sites. nih.goviau.ir

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red) localized around the electron-rich oxygen and sulfur atoms due to their lone pairs. nih.gov These areas are the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms, particularly those adjacent to the electronegative oxygen and sulfur atoms. scienceopen.com These positive regions indicate sites susceptible to nucleophilic attack. The MEP map thus complements FMO theory by providing a clear, three-dimensional guide to the molecule's reactivity. researchgate.netiau.ir

Natural Bond Orbital (NBO) Analysis for Stereoelectronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for dissecting the molecular wavefunction into localized orbitals corresponding to Lewis structures (bonds, lone pairs). It quantifies delocalizing interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding stereoelectronic effects like hyperconjugation and the anomeric effect. acs.orgrsc.org The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated via second-order perturbation theory. rsc.org

In 1,3-oxathiane, significant hyperconjugative interactions stabilize the molecule. These include delocalizations from the heteroatom lone pairs (n) into adjacent antibonding sigma orbitals (σ), as well as from sigma bonding orbitals (σ) into adjacent σ orbitals. acs.org

Anomeric Effects : The anomeric effect in this system involves the delocalization of a lone pair from one heteroatom into the antibonding orbital of the bond between the anomeric carbon (C2) and the other heteroatom (e.g., n_O → σ_C-S and n_S → σ_C-O). These interactions are crucial in determining the conformational preference of substituents at the C2 position.

Hyperconjugation : A complex network of hyperconjugative interactions exists throughout the ring. For example, interactions involving the axial and equatorial C-H bonds at C5 are critical. The relative elongation of the equatorial C(5)-H bond is explained by the balance of three main effects: σ_C-S → σ_C-H(eq), σ_C-H(eq) → σ_C-S, and the homoanomeric interaction n_O → σ_C(5)-H(eq). acs.org The presence of the sulfur atom, with its longer C-S bonds, distorts the ring and enhances the overlap between certain orbitals, such as σ_C(5)-H(eq) and σ_C-S. acs.org The methyl group at C2 further influences this electronic landscape through its own σ_C-C and σ_C-H bonds acting as donors.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(p) O3 | σ* C2-S1 | 4.7 | Anomeric |

| n(p) S1 | σ* C2-O3 | 0.9 | Anomeric |

| n(p) O3 | σ* C4-H9(eq) | 2.5 | Homoanomeric |

| σ C5-H11(eq) | σ* C4-S1 | 2.2 | Hyperconjugation |

| σ C5-H12(ax) | σ* C6-O3 | 2.4 | Hyperconjugation |

| σ C4-S1 | σ* C5-H12(ax) | 1.5 | Hyperconjugation |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling potential energy surfaces and locating transition states. For derivatives of 1,3-oxathiane, such studies provide detailed mechanistic insights.

A computational study on the conformational interconversion of 5-methyl-1,3-oxathiane using DFT and MP2 methods identified multiple pathways for the transformation between the equatorial and axial chair conformers. researchgate.net The investigation successfully located nine distinct transition states on the potential energy surface, which corresponded to various half-chair, symmetrical boat, and unsymmetrical boat conformations. This type of analysis is crucial for understanding the dynamic behavior of the ring system.

Furthermore, reaction mechanisms such as the oxidation of the sulfur atom in 2-(p-bromophenyl)-1,3-oxathiane have been investigated, leading to mixtures of cis and trans sulfoxides, with the stereochemical outcome being rationalized by the transition states involved. clockss.org Similarly, the reactions of lithiated 1,3-oxathiane derivatives with electrophiles have been explored. researchgate.net For example, the acylation of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide provides a route to γ-hydroxy ketones, and modeling this reaction can help explain the observed product distributions and optimize reaction conditions. researchgate.net These studies showcase how transition state analysis can unravel complex reaction pathways and stereochemical outcomes.

Biochemical Pathways and Environmental Fates

Biogenesis and Formation in Biological Systems

The creation of 2-Methyl-1,3-oxathiane is primarily observed in biological systems where specific precursor molecules are present, most notably in fruits like the yellow passion fruit and in fermented beverages such as wine.

Enzymatic and Non-Enzymatic Formation Pathways

The principal formation pathway of this compound is a non-enzymatic chemical reaction. researchgate.netresearchgate.net It arises from the acid-catalyzed cyclization reaction between its precursors, 3-Sulfanylhexan-1-ol (3-SH) and acetaldehyde (B116499). researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the thiol group of 3-SH on the carbonyl carbon of acetaldehyde, followed by ring closure to form the six-membered oxathiane ring. While this reaction can occur purely chemically under acidic conditions found in wine, the biological context, particularly during fermentation, provides the necessary precursors. researchgate.net

While the direct formation is non-enzymatic, the generation of its precursors is deeply rooted in enzymatic processes. nih.govd-nb.info For instance, the crucial precursor 3-Sulfanylhexan-1-ol is released from non-volatile cysteine or glutathione (B108866) conjugates (like Cys-3-SH and GSH-3-SH) present in grape must through the enzymatic action of yeast during fermentation. nih.govacs.org Specifically, enzymes with β-lyase activity are responsible for cleaving these conjugates to release the free, volatile thiol. nih.govd-nb.info

Interaction with Biological Precursors (e.g., 3-Sulfanylhexan-1-ol, Acetaldehyde)

The formation of this compound is intrinsically linked to the availability of its biological precursors, 3-Sulfanylhexan-1-ol (3-SH) and acetaldehyde. researchgate.netresearchgate.net

3-Sulfanylhexan-1-ol (3-SH) : This polyfunctional thiol is a key aroma compound in its own right, contributing notes of grapefruit and passion fruit to wines. nih.govencyclopedia.pub It is released during fermentation from non-volatile precursors found in grapes. nih.govacs.org The concentration of free 3-SH available in the matrix is a limiting factor for the formation of this compound. researchgate.net Studies have shown a strong correlation between the concentrations of 3-SH and its derivative, this compound, in wine. researchgate.netresearchgate.net

Acetaldehyde : This aldehyde is a central metabolite produced by yeast during alcoholic fermentation. researchgate.netencyclopedia.pub Its abundance, particularly in the early to middle stages of fermentation, drives the reaction with 3-SH to form the oxathiane. researchgate.netacs.org The reaction is reversible, suggesting that this compound can act as a reservoir for both 3-SH and acetaldehyde. researchgate.netencyclopedia.pub

The table below summarizes the key precursors and their roles in the formation of this compound.

| Precursor | Role in Formation | Source in Biological Systems |

| 3-Sulfanylhexan-1-ol (3-SH) | Provides the thiol group and a portion of the carbon backbone for the oxathiane ring. | Released from cysteine and glutathione conjugates in grapes by yeast enzymes during fermentation. nih.govacs.org |

| Acetaldehyde | Provides the methyl group at position 2 and the adjacent carbon for the oxathiane ring. | A primary metabolic product of yeast during alcoholic fermentation. researchgate.netencyclopedia.pub |

Microbial Biotransformations and Production (e.g., Yeast)

Yeast, particularly Saccharomyces cerevisiae, plays a pivotal, albeit indirect, role in the production of this compound during alcoholic fermentation. researchgate.netnih.govacs.org The microbial contribution is twofold:

Release of Precursors : Yeast enzymes, specifically those with carbon-sulfur lyase activity, are essential for breaking down non-volatile sulfur-containing precursors (S-cysteine conjugates) present in grape must to release the volatile thiol 3-Sulfanylhexan-1-ol. nih.govd-nb.info Different yeast strains can have varying efficiencies in this release, thus influencing the potential for this compound formation. researchgate.net

Production of Acetaldehyde : As a fundamental product of sugar metabolism during fermentation, yeast generates the acetaldehyde necessary for the cyclization reaction. researchgate.netacs.org

The concentration of this compound is not static during fermentation. Research on Sauvignon blanc fermentation shows that its concentration, along with that of acetaldehyde and another related thiol, 3-sulfanylhexyl acetate, tends to increase and peak during the early to middle stages of fermentation before decreasing towards the end. researchgate.netacs.org This dynamic evolution highlights the interplay between precursor availability and the chemical equilibrium of the formation reaction. researchgate.net

Degradation Pathways in Environmental Matrices

The stability of this compound is a critical factor in its persistence as an aroma compound, particularly in environments like wine.

Chemical Degradation Mechanisms

The primary chemical degradation mechanism for this compound is hydrolysis, which is essentially the reverse of its formation reaction. researchgate.net In acidic aqueous environments such as wine, the oxathiane ring can be cleaved, releasing its constituent precursors, 3-Sulfanylhexan-1-ol and acetaldehyde. researchgate.net This instability means that this compound can act as a temporary sink for the potent aroma compound 3-SH. researchgate.netacs.org

Stability under Varying Environmental Conditions

Studies on the stability of this compound in wine have revealed its general instability over time. researchgate.netacs.org When spiked into Sauvignon blanc wine and monitored over a year, a consistent decrease in its concentration was observed. researchgate.netacs.org However, several factors can influence its stability:

Acetaldehyde Concentration : The addition of acetaldehyde (e.g., 100 mg/L) can help to stabilize this compound, likely by shifting the chemical equilibrium back towards its formation and away from hydrolysis. researchgate.netacs.orgnih.gov

pH : A lower pH, such as 3.0, appears to favor the retention of the compound. researchgate.netacs.orgnih.gov

Temperature : Storage at lower temperatures (e.g., 4 °C) enhances the stability of this compound, slowing down the rate of degradation. researchgate.netacs.orgnih.gov

The following table outlines the influence of different environmental conditions on the stability of this compound.

| Condition | Effect on Stability | Rationale |

| Higher Acetaldehyde Levels | Increased stability | Shifts equilibrium away from hydrolysis. researchgate.netacs.org |

| Low pH (e.g., 3.0) | Increased stability | Favors retention of the compound. researchgate.netacs.org |

| Low Temperature (e.g., 4°C) | Increased stability | Reduces the rate of degradation reactions. researchgate.netacs.org |

| Presence of Oxidizing Agents | Decreased stability | Susceptible to oxidation at the sulfur atom. tcichemicals.com |

Potential for Environmental Transformation Products

The environmental transformation of this compound is expected to proceed through several key pathways, primarily involving oxidation, hydrolysis, and biodegradation, leading to the formation of various transformation products.

The sulfur atom within the 1,3-oxathiane (B1222684) ring is susceptible to oxidation, which can result in the formation of the corresponding sulfoxides and sulfones. This oxidation can be initiated by chemical oxidants present in the environment or through microbial action. For the related compound, 2-methyl-4-propyl-1,3-oxathiane (B1203451), it is classified as harmful to aquatic life with long-lasting effects, and studies have indicated that it is not readily biodegradable. axxence.de

Hydrolysis represents another potential degradation pathway for this compound. The 1,3-oxathiane ring can undergo hydrolysis, particularly under acidic conditions, which would lead to the cleavage of the heterocyclic ring. clockss.orgacs.org This reaction would break the acetal (B89532) linkage, yielding 3-mercaptopropan-1-ol and acetaldehyde.

Furthermore, photocatalytic degradation can contribute to the transformation of oxathiane structures. For instance, the photocatalytic degradation of the pesticide Ethiofencarb has been shown to produce 2-methylbenzo[e] nih.govoxathiane as an intermediate transformation product. mdpi.com While this is a more complex aromatic analogue, it demonstrates the potential for ring formation and degradation of oxathiane-type structures under the influence of light.

While specific data on the biodegradation of this compound is limited, the general persistence of related compounds suggests that its breakdown in the environment may be slow. axxence.de The potential environmental transformation products are summarized in the table below.

Table 1: Potential Environmental Transformation Products of this compound

| Transformation Pathway | Potential Products |

|---|---|

| Oxidation | This compound S-oxide, this compound S,S-dioxide |

| Hydrolysis | 3-Mercaptopropan-1-ol, Acetaldehyde |

Role as a Metabolite in Biological Systems

While direct studies on the role of this compound as a metabolite are not extensively documented, research on structurally similar compounds, particularly 2-methyl-4-propyl-1,3-oxathiane, provides significant insights into its potential biological relevance.

The closely related compound, 2-methyl-4-propyl-1,3-oxathiane, is recognized as a naturally occurring metabolite. nih.govchemicalbook.com It is a key aroma compound found in yellow passion fruit and has also been identified in wine. chemicalbook.comresearchgate.net In wine, it is proposed to form from the reaction of 3-sulfanylhexan-1-ol, a thiol derived from grapes, and acetaldehyde, a product of yeast fermentation. researchgate.netresearchgate.net This formation highlights a pathway where a simple thiol and an aldehyde can combine within a biological system to produce a 1,3-oxathiane structure. Given that this compound is the condensation product of 3-mercaptopropan-1-ol and acetaldehyde, it is plausible that it could be formed in biological systems where these precursors are present.

2-Methyl-4-propyl-1,3-oxathiane is also described as a secondary metabolite. hmdb.ca Secondary metabolites are compounds that are not essential for the primary metabolic functions of an organism but may have roles in defense, signaling, or as byproducts of other metabolic processes. hmdb.ca

Furthermore, the biotransformation of 2-methyl-4-propyl-1,3-oxathiane by microorganisms has been demonstrated. Studies involving the screening of heterotrophic bacteria have shown that some strains are capable of oxidizing this compound to its corresponding sulfoxide (B87167). elsevier.es This indicates that microorganisms possess the enzymatic machinery to metabolize 1,3-oxathiane derivatives. This metabolic pathway is significant as it represents a potential detoxification route and can alter the sensory properties of the original compound.

Based on these findings for a closely related analogue, it is conceivable that this compound could also act as a metabolite in certain biological systems and undergo similar biotransformation reactions, such as oxidation to its sulfoxide.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

The inherent chirality and conformational biases of the 1,3-oxathiane (B1222684) ring system have been effectively harnessed in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule. clockss.org Derivatives of 1,3-oxathiane can be employed as chiral auxiliaries, which are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. clockss.orgthieme-connect.de

A general strategy for asymmetric synthesis using 1,3-oxathiane derivatives involves a three-step process. clockss.org This begins with the preparation of a 2-acyl-1,3-oxathiane derivative. clockss.org The chiral 1,3-oxathiane moiety then controls the stereoselective addition of a nucleophile to the acyl group, and subsequent removal of the auxiliary yields a chiral alcohol, aldehyde, or other functional group with high enantiomeric purity. clockss.org The stereochemical outcome is influenced by the configuration at the C2 carbon of the 1,3-oxathiane ring and the preferential equatorial positioning of substituents. ubbcluj.ro

| Asymmetric Synthesis Strategy Using 1,3-Oxathiane Auxiliaries | Description | Reference |

| Step 1: Auxiliary Attachment | Preparation of a 2-acyl-1,3-oxathiane derivative. | clockss.org |

| Step 2: Stereoselective Reaction | The chiral 1,3-oxathiane directs the approach of a reagent to the prochiral center. | clockss.org |

| Step 3: Auxiliary Removal | Cleavage of the auxiliary to release the enantiomerically enriched product. | clockss.org |

Building Blocks for Complex Organic Molecules

2-Methyl-1,3-oxathiane and its substituted analogues serve as valuable building blocks in the synthesis of more complex organic molecules. chemimpex.comontosight.ai Their utility stems from the presence of both oxygen and sulfur heteroatoms, which allows for selective chemical manipulations and the introduction of specific functionalities. ontosight.ai

These compounds are particularly useful in the synthesis of pharmaceutical intermediates, agrochemicals, and other specialty chemicals. chemimpex.comangenechemical.com For instance, the cis-isomer of 2-methyl-4-propyl-1,3-oxathiane (B1203451) is a key aroma compound found in yellow passion fruit and has been the target of synthetic efforts. nih.govchemicalbook.com A notable application is in the stereoselective synthesis of complex oligosaccharides, where 1,2-oxathiane ethers have been used as stable and versatile building blocks. nih.gov These building blocks are amenable to a wide range of protecting group manipulations, which is crucial for the assembly of complex carbohydrate structures. nih.gov

Intermediates in Multi-Step Synthesis

In addition to being foundational building blocks, derivatives of this compound function as critical intermediates in multi-step synthetic sequences. ontosight.aiangenechemical.com Their ability to undergo a variety of chemical transformations makes them adaptable for the elaboration of molecular complexity.

They are frequently employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiangenechemical.com The synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, for example, proceeds through the intermediate (R)-3-mercaptohexan-1-ol, highlighting the role of precursor molecules in forming the oxathiane ring. nih.gov The general synthesis of 1,3-oxathianes often involves the condensation of γ-thioalcohols with aldehydes or ketones, positioning them as key intermediates formed from simpler starting materials. clockss.org

Precursors for Novel Materials Development

The unique structural and chemical properties of this compound derivatives also make them attractive precursors for the development of novel materials. chemimpex.comontosight.ai The presence of both a soft sulfur atom and a hard oxygen atom within the same ring can impart interesting physical and chemical characteristics to polymers and other materials derived from them. ontosight.ai

Research in this area includes their potential use in creating materials with specific properties, such as advanced polymers. ontosight.ai Furthermore, certain 1,3-oxathiane derivatives have been investigated for their applications as liquid crystal materials, demonstrating the versatility of this heterocyclic system beyond traditional organic synthesis. clockss.org

Reagents for Specific Chemical Transformations (e.g., Carbon-Carbon Bond Formation)

Derivatives of 1,3-oxathiane are not only structural components but can also act as reagents to facilitate specific chemical reactions, most notably carbon-carbon bond formation. clockss.org This reactivity is analogous in some respects to the well-established chemistry of 1,3-dithianes. acs.org

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1,3-oxathiane, and how can its purity be validated experimentally?

- Methodological Answer : Synthesis typically involves cyclization of thiols or alcohols with appropriate carbonyl precursors under acidic or catalytic conditions. For example, 2-methyl-4-propyl-1,3-oxathiane (a structural analog) is synthesized via acid-catalyzed cyclization of mercapto-alcohol intermediates .

- Validation :

- Purity : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and isomer distribution .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve stereochemistry and substituent positions. For novel compounds, X-ray crystallography may be required .

Q. How is this compound naturally occurring, and what extraction methods are effective for isolation?

- Methodological Answer : The compound is identified in onion-family vegetables (Allium spp.) . Extraction methods include:

- Steam Distillation : Effective for volatile sulfur-containing compounds.

- Solid-Phase Microextraction (SPME) : Coupled with GC-MS for trace analysis .

- Solvent Extraction : Use non-polar solvents (e.g., hexane) to isolate lipophilic components, followed by silica-gel chromatography for purification .

Advanced Research Questions

Q. How should researchers design subchronic toxicology studies to evaluate the safety of this compound in food additives?

- Methodological Answer : Follow EFSA protocols for flavouring agents:

-

Dose Selection : Use a No-Observed-Adverse-Effect Level (NOAEL) derived from 90-day rat studies. For 2-methyl-4-propyl-1,3-oxathiane, a NOAEL of 0.2 mg/kg bw/day was established via oral gavage .

-

Endpoints : Monitor hematological, biochemical, and histopathological parameters. Include control groups and ensure n ≥ 10 animals/sex/group .

-

Data Interpretation : Calculate margins of safety (MOS) using MOS = NOAEL / Estimated Daily Intake (EDI). For example, MOS > 1,000 indicates low risk .

- Table 1 : Key Toxicological Parameters for Structural Analogs

| Compound | NOAEL (mg/kg bw/day) | Study Duration | Species | Reference |

|---|---|---|---|---|

| 2-Methyl-4-propyl-1,3-oxathiane | 0.2 | 90 days | Rat | |

| 3-Methyl-1,2,4-trithiane | 0.44 | 90 days | Rat |

Q. What computational chemistry methods are suitable for analyzing the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G** to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .

- Charge-Density Analysis : Apply multipolar atom models to synchrotron X-ray diffraction data for bonding insights .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments using AMBER or CHARMM force fields .

Q. How can researchers resolve contradictions in isomer-specific activity data for cis/trans mixtures of this compound derivatives?

- Methodological Answer :

- Chromatographic Separation : Use chiral stationary phases (e.g., β-cyclodextrin) in HPLC to isolate isomers .

- Isomer-Specific Assays : Test each isomer in vitro (e.g., receptor-binding assays) to differentiate bioactivity. For example, trans isomers of 2-methyl-4-propyl-1,3-oxathiane exhibit higher olfactory receptor affinity .

- Statistical Modeling : Apply multivariate analysis (PCA or PLS-DA) to correlate isomer ratios with observed biological effects .

Q. What methodologies address discrepancies in exposure assessments for this compound as a flavouring agent?

- Methodological Answer :

- Dietary Exposure Modeling : Use Monte Carlo simulations to account for population variability in intake estimates .

- Comparative Thresholds : Benchmark against structurally related substances (e.g., 2-pentyl-4-propyl-1,3-oxathiane) with established safety profiles .

- Metabolite Tracking : Employ LC-MS/MS to quantify urinary metabolites in human cohorts, refining exposure estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.